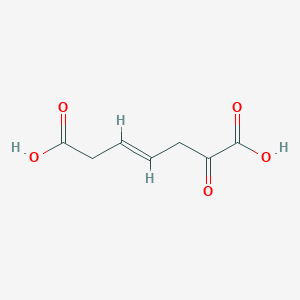
2-Oxohept-4-ene-1,7-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Metabolic Pathways
2-Oxohept-4-ene-1,7-dioic acid is a compound of interest in enzymatic reactions and metabolic pathways. A study on 2-Oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C showed that this enzyme converts 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, indicating its role in the homoprotocatechuate meta-fission pathway. This pathway allows the organism to utilize aromatic amino acids as its sole sources of carbon and energy. This research highlights the enzyme's capability to process 2-oxo-hept-4-ene-1,7-dioate or 2-hydroxy-2,4-heptadiene-1,7-dioate to product with comparable efficiency. The enzyme's ability to facilitate deuteron incorporation and exchange at specific carbon positions when performed in deuterated water was also revealed through isotopic labeling studies (Burks, Johnson, & Whitman, 1998).
Biocatalysis and Fungus-Derived Transformations
Biocatalysis of compounds related to 2-oxohept-4-ene-1,7-dioic acid has been explored in studies involving fungal organisms. For instance, the biocatalysis of ursolic acid by the fungus Gliocladium roseum was investigated, revealing Baeyer–Villiger oxidation during the reaction and leading to the formation of several new metabolites. These findings underscore the role of fungi in the biotransformation of structurally complex compounds and their potential applications in synthesizing novel substances with diverse biological activities (Fu, Meng, Yang, Tu, & Sun, 2018).
Synthesis of Chemically Complex Derivatives
The compound has also been instrumental in the synthesis of chemically complex derivatives. For instance, the synthesis of mono- and dilactones from 2,7-disubstituted 4-octene-1,8-dioic acids showcases the versatility of these compounds in creating structurally diverse molecules, further highlighting their potential in synthetic chemistry (Akhnazaryan, Khachatryan, Badalyan, & Dangyan, 1971).
Eigenschaften
Produktname |
2-Oxohept-4-ene-1,7-dioic acid |
|---|---|
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
(E)-6-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |
InChI-Schlüssel |
ICGKEQXHPZUYSF-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/CC(=O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C=CCC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



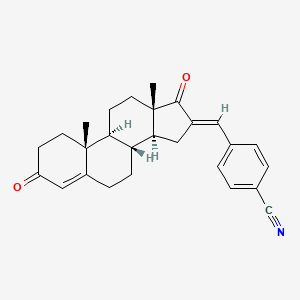
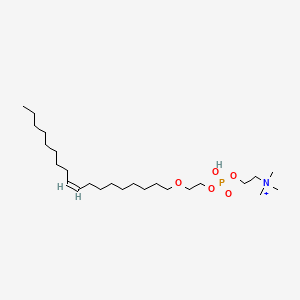
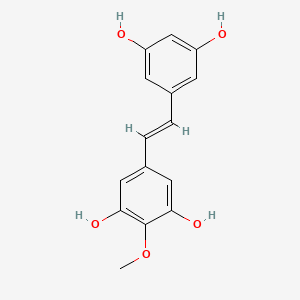
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)

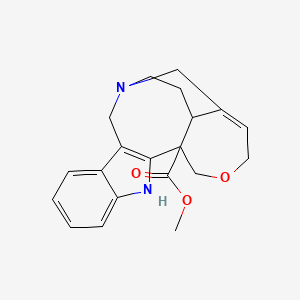
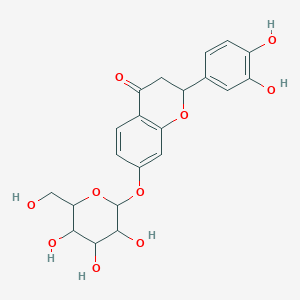
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
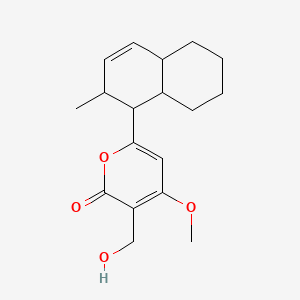
![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
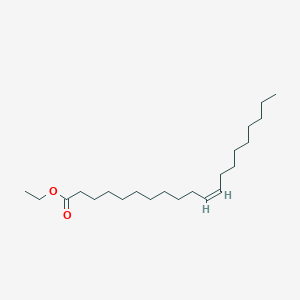
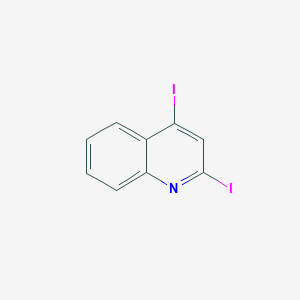
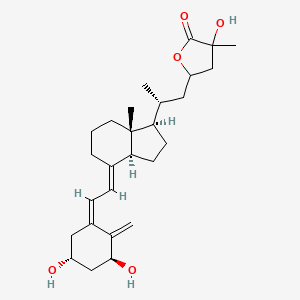
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)